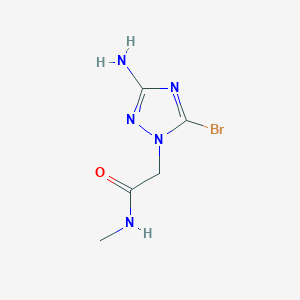![molecular formula C9H7N3O4 B15239438 2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid](/img/structure/B15239438.png)
2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with carboxylic acid derivatives in the presence of a nitro group. The reaction conditions often include the use of catalysts such as cuprous oxide and bases like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in treating other diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Nitro-2-phenylbenzimidazole
- 2-Methylbenzimidazole
- 6-Nitrobenzimidazole
Uniqueness
2-Methyl-6-nitro-1h-benzo[d]imidazole-4-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. Its combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .
Eigenschaften
Molekularformel |
C9H7N3O4 |
|---|---|
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
2-methyl-6-nitro-1H-benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c1-4-10-7-3-5(12(15)16)2-6(9(13)14)8(7)11-4/h2-3H,1H3,(H,10,11)(H,13,14) |
InChI-Schlüssel |
SUDKCRMGBGTASQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2N1)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-[1,3]Dioxolo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B15239355.png)
![N-(2-[(2-Methoxyethyl)amino]ethyl)cyclopropanesulfonamide](/img/structure/B15239365.png)


![2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol](/img/structure/B15239380.png)
![3-methyl-2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}pentanoic acid](/img/structure/B15239392.png)


![6-[(But-3-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B15239404.png)




![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B15239436.png)
